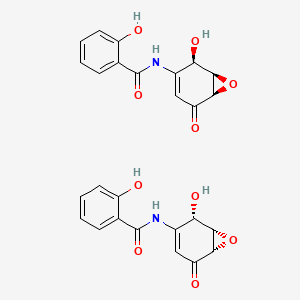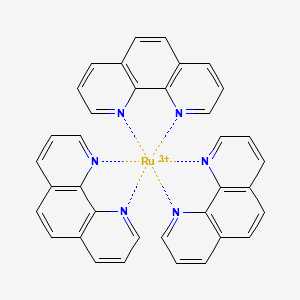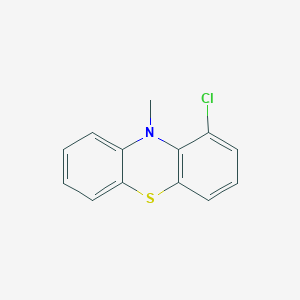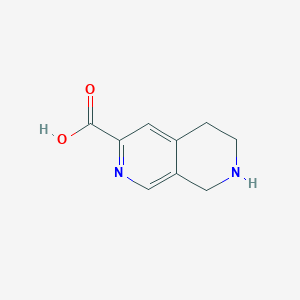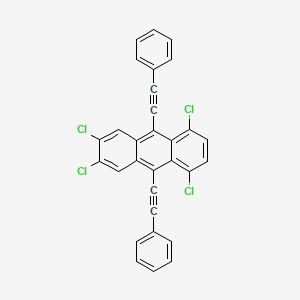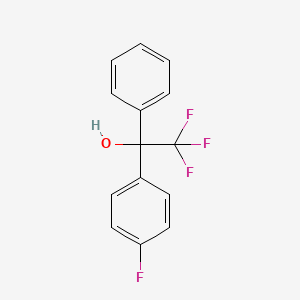
O-(2-Methoxybenzoyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-Methoxybenzoyl)hydroxylamine: is a chemical compound known for its role as an electrophilic aminating agent. It is widely used in organic synthesis, particularly in the formation of carbon-nitrogen bonds, which are fundamental in the creation of various pharmaceuticals, synthetic intermediates, and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of O-(2-Methoxybenzoyl)hydroxylamine typically involves the reaction of 2-methoxybenzoic acid with hydroxylamine. The process can be catalyzed by transition metals to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: O-(2-Methoxybenzoyl)hydroxylamine undergoes various chemical reactions, including:
Electrophilic Amination: This is the primary reaction where it acts as an electrophilic aminating agent to form C-N bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Transition Metal Catalysts: These are commonly used to facilitate the electrophilic amination reactions.
Hydrosilanes: Used as hydrogen sources in hydroamination reactions.
Major Products: The major products formed from these reactions are typically amines and amides, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
科学的研究の応用
O-(2-Methoxybenzoyl)hydroxylamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of O-(2-Methoxybenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of C-N bonds by providing an electrophilic nitrogen source that reacts with nucleophilic carbon centers. This process is often catalyzed by transition metals, which enhance the reaction’s efficiency and selectivity .
類似化合物との比較
O-Benzoylhydroxylamine: Similar in structure but lacks the methoxy group, making it less reactive in certain conditions.
O-(Diphenylphosphinyl)hydroxylamine: Another electrophilic aminating agent with different reactivity and selectivity profiles.
Hydroxylamine-O-sulfonic acid: Used in similar applications but has different solubility and stability characteristics.
Uniqueness: O-(2-Methoxybenzoyl)hydroxylamine is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in electrophilic amination reactions. This makes it a valuable reagent in both academic and industrial research .
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
amino 2-methoxybenzoate |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,9H2,1H3 |
InChIキー |
QOJFBKPLYZPWDG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



